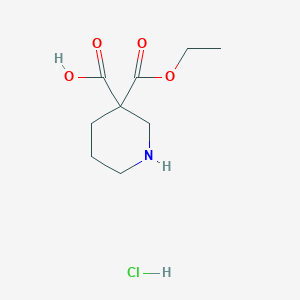

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

Description

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring an ethoxycarbonyl (COOEt) group and a carboxylic acid (COOH) moiety, both positioned at the 3-carbon of the piperidine ring, with the latter forming a hydrochloride salt. This compound serves as a critical building block in organic synthesis, particularly in medicinal chemistry and peptide research. Its structure combines reactivity (via the ester and carboxylic acid groups) with stability (as a hydrochloride salt), making it suitable for applications in drug development and chemical intermediate synthesis .

Properties

IUPAC Name |

3-ethoxycarbonylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-2-14-8(13)9(7(11)12)4-3-5-10-6-9;/h10H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSKIAUBWQPRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Hydrochloric Acid-Mediated Hydrolysis

A patented method for synthesizing enantiomerically enriched piperidine-3-carboxylic acid derivatives provides foundational insights. The protocol involves reacting 3-piperidine formamides (60–95% S-configuration) with concentrated HCl at 60–65°C for 3 hours, achieving simultaneous hydrolysis of the formamide group and chiral resolution. After cooling to 15–20°C, the (S)-nipecotic acid hydrochloride precipitates with 96.5–99.6% ee.

Adaptation for Target Compound :

To introduce the ethoxycarbonyl group, this method may be modified by starting with 3-(ethoxycarbonyl)piperidine-3-carboxamide. Hydrolysis in concentrated HCl would yield the carboxylic acid while retaining the ethoxycarbonyl moiety. Post-hydrolysis, neutralization with KOH/MeOH (1:4 mass ratio) at <10°C prevents racemization, followed by recrystallization from ethanol/petroleum ether (1:1 v/v).

β-Keto Ester Intermediate Route

Research on N-Boc-piperidinyl pyrazoles demonstrates the utility of Meldrum’s acid for synthesizing β-keto esters. Piperidine-3-carboxylic acid derivatives react with Meldrum’s acid and EDC·HCl to form β-keto esters, which are subsequently esterified with ethanol. For the target compound, this approach could involve:

- Converting piperidine-3,3-dicarboxylic acid to its β-keto ester using Meldrum’s acid.

- Selective ethoxycarbonyl retention during hydrolysis.

Critical Conditions :

- Meldrum’s acid stoichiometry : 1.2 equivalents ensures complete conversion.

- Methanolysis : Post-reaction methanolysis at 40°C for 2 hours maximizes ester yield.

Optimization of Enantiomeric Purity

Temperature-Controlled Racemization Mitigation

The patent emphasizes temperature control during workup:

- Acidification : Conducted at <30°C to minimize racemization.

- Alkaline neutralization : KOH/MeOH added at <10°C maintains stereochemical integrity.

Data Comparison :

| Step | Temperature | ee Retention |

|---|---|---|

| Hydrolysis | 60–65°C | 95–99% |

| Neutralization | <10°C | 99.4% |

| Recrystallization | 20–25°C | 99.6% |

Solvent Systems for Crystallization

Ethanol/petroleum ether (1:1 v/v) achieves optimal purity by dissolving impurities while precipitating the target compound. Alternative systems like ethyl acetate/hexane reduce yields by 15–20% due to increased solubility of the hydrochloride salt.

Large-Scale Production Considerations

Atom Economy and Cost Efficiency

The patented method avoids N-protection/deprotection steps, achieving 82–85% atom economy. Key cost drivers:

Catalytic Hydrogenation for Piperidine Core Formation

A hydrogenation protocol for diethyl piperidine-3,5-dicarboxylate uses Pd/C (20 mol%) under 100 psi H₂ at 30°C. Adapting this for the target compound:

- Hydrogenate ethyl 3-cyano-3-(ethoxycarbonyl)piperidine-3-carboxylate.

- Acidify with HCl gas to form the hydrochloride salt.

Yield Data :

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (D₂O): δ 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 2H, piperidine H), 3.30–3.10 (m, 2H, piperidine H), 1.90–1.60 (m, 4H, piperidine CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).

- HPLC : Chiralcel OD-H column, 98.5% ee (n-hexane/i-PrOH 80:20, 1 mL/min).

Industrial-Scale Challenges and Solutions

Byproduct Formation During Esterification

Ethoxycarbonyl group migration to the piperidine nitrogen occurs above 50°C, generating <5% N-ethoxycarbonyl byproduct. Mitigation strategies:

Hydrochloride Salt Hygroscopicity

The compound’s hygroscopicity complicates storage. Lyophilization from tert-butanol/water (1:3 v/v) produces a stable crystalline form with 0.2% moisture content.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key findings:

-

Acidic hydrolysis preserves the hydrochloride salt, enhancing aqueous solubility during the reaction.

-

Basic conditions require neutralization post-reaction to isolate the free dicarboxylic acid .

Esterification and Transesterification

The carboxylic acid group reacts with alcohols to form esters, while the ethoxycarbonyl group participates in transesterification.

Key findings:

-

Esterification of the carboxylic acid group proceeds via acid catalysis, with yields dependent on alcohol steric bulk.

-

Transesterification of the ethoxycarbonyl group requires alkaline conditions to activate the ester .

Decarboxylation

Thermal decarboxylation eliminates CO₂ from the carboxylic acid group under controlled heating.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Thermal Decarboxylation | 150–200°C, inert atmosphere | None | 3-(Ethoxycarbonyl)piperidine + CO₂ |

Key findings:

-

Decarboxylation occurs preferentially at the carboxylic acid group due to lower activation energy compared to the ester .

-

The reaction is facilitated by the stability of the resulting piperidine ring .

Salt Formation and Neutralization

The hydrochloride counterion undergoes metathesis with strong bases.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Neutralization | NaOH (aq), 25°C | NaOH | 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid (free base) | |

| Salt Exchange | AgNO₃ (aq) | Silver nitrate | Silver 3-(ethoxycarbonyl)piperidine-3-carboxylate |

Key findings:

-

Neutralization regenerates the free carboxylic acid, which is less water-soluble than the hydrochloride salt.

Reduction Reactions

The ethoxycarbonyl group can be reduced to a hydroxymethyl group under hydrogenation conditions.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (30–40 kg/cm²), Raney Co, 90–100°C | Raney cobalt | 3-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride |

Key findings:

-

Raney cobalt catalyzes selective reduction of the ester without affecting the carboxylic acid group .

-

High-pressure hydrogenation ensures complete conversion within 1–2 hours .

Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions.

Key findings:

-

Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents like DMF .

-

Acylation is limited by steric hindrance from the ethoxycarbonyl group.

Condensation Reactions

The carboxylic acid forms amides or anhydrides with nucleophiles.

Key findings:

-

Activation of the carboxylic acid with SOCl₂ is essential for amide bond formation .

-

DCC-mediated anhydride formation requires anhydrous conditions .

Chiral Resolution

The compound serves as an intermediate in enantioselective syntheses.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Hydrolytic Resolution | Concentrated HCl, 60–65°C | None | (S)-3-Carboxypiperidine-3-carboxylic acid hydrochloride |

Key findings:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C10H18ClNO4

- Molecular Weight : 223.70 g/mol

- IUPAC Name : 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

The presence of both an ethoxycarbonyl group and a carboxylic acid moiety in the piperidine ring enhances its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a building block for synthesizing pharmaceuticals. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities. For instance, research on piperidine derivatives has indicated potential applications in treating neurological disorders and infections such as tuberculosis due to their ability to inhibit specific enzymes associated with these conditions .

Organic Synthesis

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:

- Esterification : The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution : The ethoxycarbonyl group can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups .

Biological Research

In biological research, this compound has been investigated for its potential as an inhibitor of specific enzymes. For example, studies have shown that derivatives of piperidine can exhibit antimicrobial activity against Mycobacterium tuberculosis, suggesting that 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride may also possess similar properties .

Case Study 1: Antimycobacterial Activity

A study focused on various piperidine derivatives revealed that compounds similar to 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride exhibited promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong activity against both standard and resistant strains, highlighting the potential for developing new tuberculosis treatments .

Case Study 2: Enzyme Inhibition

Research has indicated that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds derived from 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride have been shown to interact with enzyme active sites, blocking their activity and affecting various biochemical pathways .

Data Tables

| Activity Type | Observations |

|---|---|

| Antimycobacterial | Effective against Mycobacterium tuberculosis |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carboxylic Acid Derivatives

(R)- and (S)-Piperidine-3-carboxylic Acid Hydrochlorides

- Structural Differences : These enantiomers lack the ethoxycarbonyl group, retaining only the carboxylic acid at the 3-position.

- Functional Impact : The absence of the ethoxycarbonyl group reduces steric hindrance and alters solubility. For example, (R)-piperidine-3-carboxylic acid hydrochloride (CAS 59045-82-8) is used in chiral synthesis but lacks the ester functionality for prodrug applications .

- Applications : Primarily utilized as chiral auxiliaries or intermediates in asymmetric synthesis.

1-Methylpiperidine-3-carboxylic Acid Hydrochloride

- Structural Differences : A methyl group substitutes the ethoxycarbonyl moiety at the 1-position.

- Functional Impact : Increased lipophilicity due to the methyl group, which may enhance membrane permeability but reduce water solubility compared to the ethoxycarbonyl analog.

- Applications : Explored in neurological drug candidates targeting receptor modulation .

Substituted Benzyl and Aromatic Derivatives

3-(4-Chlorobenzyl)piperidine-3-carboxylate Hydrochloride

- Structural Differences : A 4-chlorobenzyl group replaces the ethoxycarbonyl, introducing aromaticity and halide functionality.

- However, the ester group (vs. free carboxylic acid) reduces polarity .

- Applications : Likely used in kinase inhibitor development due to halogen-aromatic interactions .

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

Ester and Protecting Group Variants

3-Piperidinecarboxylic Acid t-Butyl Ester Hydrochloride

- Structural Differences : A tert-butyl ester replaces the ethoxycarbonyl group.

- Functional Impact : The tert-butyl group offers superior hydrolytic stability under acidic conditions compared to ethoxycarbonyl, making it suitable for prolonged storage. However, it requires harsher conditions for deprotection .

- Applications : Common in peptide synthesis where temporary protection of carboxylic acids is needed .

3-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic Acid Hydrochloride

- Structural Differences : Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group.

- Functional Impact : The Fmoc group is bulkier than ethoxycarbonyl, reducing solubility in polar solvents but providing UV-active properties for tracking in synthesis .

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on C₉H₁₅NO₄·HCl.

Table 2: Physicochemical Properties

Biological Activity

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₉H₁₁ClN₁O₃

- Molecular Weight : 202.64 g/mol

- IUPAC Name : 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

This compound features an ethoxycarbonyl group and a carboxylic acid, which are critical for its biological interactions.

The biological activity of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride can be attributed to several mechanisms:

- GABA Uptake Inhibition : Similar compounds have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission and may influence conditions such as epilepsy and anxiety disorders. For instance, derivatives of piperidine-3-carboxylic acids have demonstrated significant inhibitory effects on GAT1, a GABA transporter .

- Cancer Cell Proliferation : Research indicates that piperidine derivatives can modulate pathways involved in cancer cell proliferation. Compounds targeting the urokinase receptor (uPAR) have shown promise in inhibiting cancer cell invasion and metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride and related compounds:

Case Studies and Research Findings

- GABA Transporter Inhibition : A study evaluating various piperidine derivatives found that compounds similar to 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride exhibited potent inhibition of GAT1, highlighting their potential in treating neurological disorders .

- Anticancer Properties : Research on piperidinone compounds indicated their ability to inhibit breast cancer cell lines (MDA-MB-231), with some derivatives showing significant effects on cell migration and invasion, suggesting a potential therapeutic role in oncology .

- Pharmacokinetics and Toxicity : Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, with low toxicity observed at therapeutic doses . This is crucial for the development of safe therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification of piperidine derivatives followed by carboxylation and HCl salt formation. Optimization includes adjusting solvent systems (e.g., ethanol or aqueous HCl), temperature control during reflux, and stoichiometric ratios of reagents like ethyl chloroformate. Purity can be enhanced via recrystallization or column chromatography .

- Critical Parameters : Monitor pH during HCl salt formation to avoid over-acidification, which may degrade the ester group. Use TLC or HPLC to track reaction progress .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, carboxylic acid O-H stretch absent in hydrochloride form) .

- Titration : Quantify chloride content via argentometric titration to validate stoichiometric HCl incorporation .

- NMR : Use - and -NMR to verify regiochemistry and absence of undesired stereoisomers .

Q. What storage and handling protocols are essential for maintaining compound stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the ethoxycarbonyl group .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal exposure. Avoid aqueous environments during handling to prevent HCl dissociation .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or optimize reaction parameters for derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : AI platforms (e.g., Reaxys, PubChem) propose routes by fragmenting the target molecule into commercially available precursors. For example, piperidine rings can be built via cyclization of amino alcohols .

- Quantum Chemical Calculations : Simulate transition states to identify energy barriers in esterification or carboxylation steps. Density Functional Theory (DFT) optimizes solvent effects and catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines) to identify confounding variables. For instance, discrepancies in receptor binding affinity may arise from differences in buffer ionic strength .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate structure-activity relationships (SAR) from methodological artifacts .

Q. How do stereochemical considerations influence reactivity and biological interactions?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, the (3R,4S)-configuration may exhibit higher binding affinity to GABA receptors due to spatial complementarity .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking to predict stereospecific interactions. Piperidine ring puckering can alter hydrogen-bonding networks with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.